1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid
Overview
Description
1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid is a carboxylic acid derivative with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound is characterized by its azetidine ring, a four-membered nitrogen-containing heterocycle, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the carboxylic acid group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of advanced techniques such as anionic or cationic ring-opening polymerization .
Chemical Reactions Analysis
1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity play a crucial role in its biological and chemical activities. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid can be compared with other azetidine derivatives and carboxylic acids. Similar compounds include:
- 1-Neopentylazetidine-3-carboxylic acid
- 3-Azetidinecarboxylic acid, 1-(2,2-dimethylpropyl)-
These compounds share the azetidine ring structure but differ in their substituents and functional groups, leading to variations in their chemical properties and reactivity . The unique combination of the 2,2-dimethylpropyl group and the carboxylic acid functionality in this compound imparts distinct characteristics that make it valuable for specific applications.
Properties
IUPAC Name |
1-(2,2-dimethylpropyl)azetidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)6-10-4-7(5-10)8(11)12/h7H,4-6H2,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNVXTHIRYCNSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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